[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine
Description
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is a substituted benzylamine derivative characterized by a benzene ring with an ethylsulfanyl (–S–C₂H₅) group at the 2-position, a fluorine atom at the 5-position, and a methanamine (–CH₂NH₂) moiety at the benzylic position. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
(2-ethylsulfanyl-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPNOLDSMJSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-ethylsulfanylbenzene, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine group is then converted to a fluorine atom using a fluorinating agent such as Selectfluor.
Amination: Finally, the fluorinated compound is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanamine group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines, de-fluorinated compounds
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine exhibit antiviral properties, particularly against HIV-1. The compound's structure allows for interaction with viral enzymes, which may inhibit viral replication .
- Antileishmanial Agents : The compound has been explored as a precursor in the synthesis of new antileishmanial agents. Studies have shown that modifications of its structure can lead to compounds with enhanced efficacy against Leishmania parasites, showcasing its potential in treating tropical diseases .
- Neurotransmitter Modulation : There is emerging evidence that compounds related to this compound could influence neurotransmitter systems, making them candidates for further investigation in the treatment of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and reductive amination processes. These synthetic routes allow for the introduction of different functional groups, leading to a library of derivatives with potentially varied biological activities.
Table 1: Synthetic Routes for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reaction with ethyl sulfide and fluorinated phenol | 85 |
| Reductive amination | Using aldehyde and amine under reducing conditions | 75 |
| Microwave-assisted synthesis | Rapid heating to enhance reaction rates | 90 |
Material Science Applications
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form stable thin films is advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Polymer Chemistry : As a building block, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Case Study 1: Antiviral Compound Development
A recent study focused on the modification of this compound derivatives to enhance their antiviral activity against HIV-1. The researchers synthesized several analogs and tested their efficacy in vitro. Results indicated that certain modifications significantly increased potency without compromising safety profiles.
Case Study 2: Material Application in OLEDs
In another study, researchers explored the use of this compound as a dopant in OLED devices. The findings demonstrated improved light emission efficiency and stability compared to traditional materials, indicating its potential as a viable alternative in the field of organic electronics.
Mechanism of Action
The mechanism of action of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methanamine group can participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (2-((1H-Indazol-5-yl)oxy)-5-fluorophenyl)methanamine ()
- Key Differences : Replaces the ethylsulfanyl group with an indazol-5-yloxy substituent.
- Biological Activity : Demonstrated p38 MAP kinase inhibitory activity (IC₅₀ = 0.8 μM), suggesting that bulky heterocyclic substituents enhance enzyme binding .
- Physicochemical Properties : Higher molecular weight (280.26 g/mol) compared to the target compound, likely reducing membrane permeability.
Compound B : [2-(Butylsulfanyl)-5-methylphenyl]methanol ()
- Key Differences : Features a butylsulfanyl group (–S–C₄H₉) and a methyl group at the 5-position instead of fluorine.
- Synthesis : Prepared via DA-mediated cyclization, yielding 70% as a colorless oil. The absence of the amine group reduces reactivity toward biological targets compared to the target compound .
Variations in the Amine Side Chain
Compound C : (–)-[(1R,2R)-2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl]methanamine Hydrochloride ()
- Key Differences : Incorporates a cyclopropane ring adjacent to the benzene ring and an allyloxy (–O–CH₂CH=CH₂) group at the 2-position.
- Biological Activity : Acts as a functionally selective serotonin 2C (5-HT₂C) receptor agonist (EC₅₀ = 3.2 nM). The cyclopropane ring enhances stereochemical rigidity, improving receptor selectivity .
- Synthesis : Achieved via Pd-catalyzed cross-coupling and chiral resolution, highlighting the complexity of introducing cyclopropane moieties .
Compound D : {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()
- Key Differences: Substitutes ethylsulfanyl with a 4-chloro-3-fluorophenoxy group and replaces the primary amine with a methylamine (–CH₂NHCH₃).
- Physicochemical Properties: Increased lipophilicity (logP ~2.8) due to halogenated phenoxy groups, which may enhance blood-brain barrier penetration compared to the target compound .
Electronic and Steric Effects of Substituents
- Electron-Withdrawing vs. In contrast, nitro or chloro substituents (e.g., in ) increase electrophilicity, altering reactivity in nucleophilic environments . Fluorine at the 5-position (common across analogs) enhances metabolic stability by resisting oxidative degradation .
Structural and Functional Data Table
Biological Activity
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves several key steps:
- Nitration : Starting from 2-ethylsulfanylbenzene, a nitro group is introduced at the 5-position.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
- Fluorination : The amine is then fluorinated using Selectfluor.
- Amination : Finally, the fluorinated compound reacts with formaldehyde and ammonium chloride to yield the target compound.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethylsulfanyl group enhances binding affinity, while the fluorine atom influences metabolic stability and bioavailability. The methanamine group can participate in crucial interactions such as hydrogen bonding, which are essential for its activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit the proliferation of cancer cells with IC50 values in the low micromolar range, making them attractive candidates for drug development .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated potent anti-inflammatory effects. For example, CGP 28238, a related compound, showed pronounced analgesic activity in various animal models while maintaining low gastrointestinal toxicity. This suggests that this compound may possess similar beneficial effects .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study involving derivatives of this compound showed significant inhibition of cell viability in glioma cells through multiple mechanisms, including induction of necroptosis and autophagy .
- Inflammation Models : In models of acute inflammation, compounds similar to this compound were found to inhibit prostaglandin synthesis effectively, indicating potential use in treating inflammatory conditions .
Applications in Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for synthesizing pharmaceuticals targeting various diseases. Its unique properties make it suitable for developing advanced materials and agrochemicals as well .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
